molecular formula C18H14Cl2N2OS B3481809 2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE

2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B3481809
M. Wt: 377.3 g/mol
InChI Key: BMEYZGWFCLOLKC-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a dimethylphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(2,4-dimethylphenyl)-1,3-thiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-10-3-5-13(11(2)7-10)16-9-24-18(21-16)22-17(23)14-8-12(19)4-6-15(14)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYZGWFCLOLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE

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